molecular formula C11H16N2O4 B3058419 Ethyl 5-(morpholinomethyl)isoxazole-3-carboxylate CAS No. 893639-92-4

Ethyl 5-(morpholinomethyl)isoxazole-3-carboxylate

Cat. No. B3058419
M. Wt: 240.26 g/mol
InChI Key: CTWRXVDAABEQJS-UHFFFAOYSA-N
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Patent
US08975254B2

Procedure details

The title compound was prepared from ethyl 5-(morpholinomethyl)isoxazole-3-carboxylate (0.2 g, 0.85 mmol) and sodium hydroxide solution (2 mL) using the method of Example 225(b). Yield 0.25 g. 1H NMR (400 MHz; D2O): δ 3.46 (m, 4H), 3.99 (m, 4H), 4.72 (s, 2H), 7.10 (m, 1H).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([CH2:7][C:8]2[O:12][N:11]=[C:10]([C:13]([O:15]CC)=[O:14])[CH:9]=2)[CH2:3][CH2:2]1.[OH-].[Na+]>>[O:1]1[CH2:6][CH2:5][N:4]([CH2:7][C:8]2[O:12][N:11]=[C:10]([C:13]([OH:15])=[O:14])[CH:9]=2)[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
O1CCN(CC1)CC1=CC(=NO1)C(=O)OCC
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)CC1=CC(=NO1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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